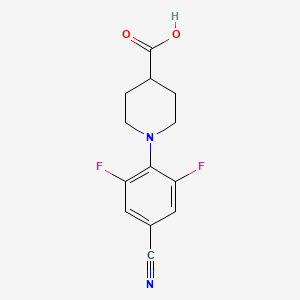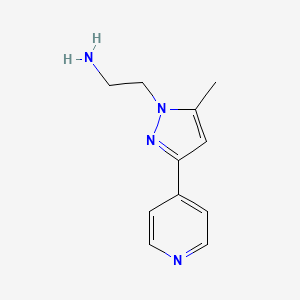
2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic uses in various neurological disorders, including anxiety, depression, and addiction.
Scientific Research Applications
Chemical Synthesis and Structural Studies
- Research has been conducted on the synthesis of new chemical compounds using 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine or similar structures. For instance, Hu et al. (2018) explored the synthesis of novel 4-amino-1H-pyrazolo[3,4-B] pyridines, which are precursors to compounds like 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine (Hu et al., 2018).
- Additionally, the solvent and co-catalyst dependent oligomerization and polymerization of ethylene have been studied using pyrazolylpyridinamine nickel(II) complexes, which include derivatives of 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine (Obuah et al., 2014).
Catalysis and Organic Transformations
- A study by Gunasekaran et al. (2014) highlighted the l-Proline-catalyzed synthesis of highly functionalized pyrazolo[3,4-b]pyridines, involving compounds structurally related to 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine (Gunasekaran et al., 2014).
- In another example, Vetokhina et al. (2012) explored photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines, which closely resemble the chemical structure (Vetokhina et al., 2012).
Antiviral and Antimicrobial Applications
- The antiviral and antimicrobial potential of derivatives of 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine has been investigated. For instance, Attaby et al. (2006) synthesized various heterocyclic compounds, including this structure, and evaluated their antiviral activities (Attaby et al., 2006).
Material Science and Molecular Design
- The compound has relevance in material science and molecular design. Titi et al. (2020) conducted a study involving the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, including compounds structurally similar to 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine, for potential pharmacophore identification (Titi et al., 2020).
Drug Design and Cancer Research
- Alam et al. (2018) investigated pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents, which are structurally related to 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine (Alam et al., 2018).
properties
IUPAC Name |
2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-8-11(14-15(9)7-4-12)10-2-5-13-6-3-10/h2-3,5-6,8H,4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGLRLXSGZSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




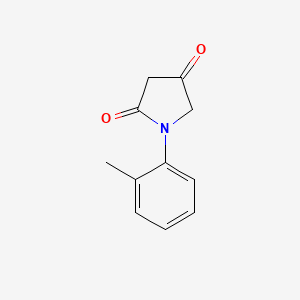
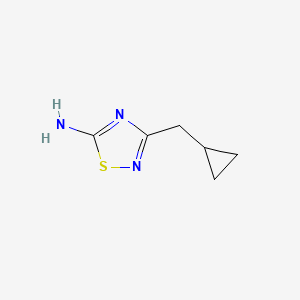
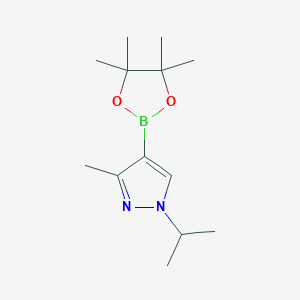

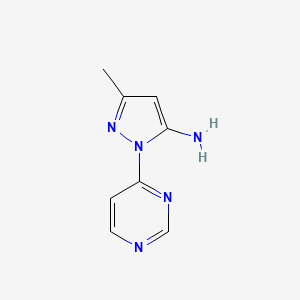
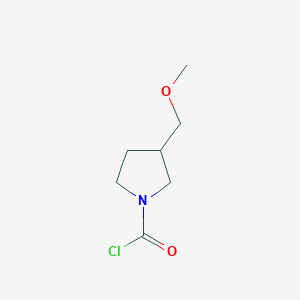

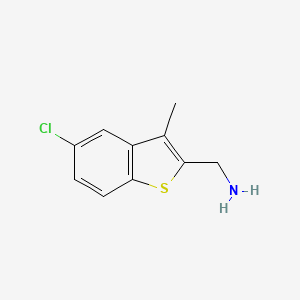
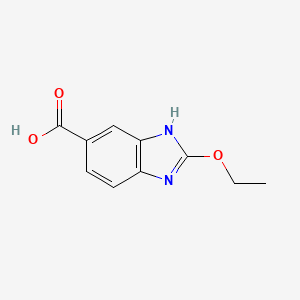
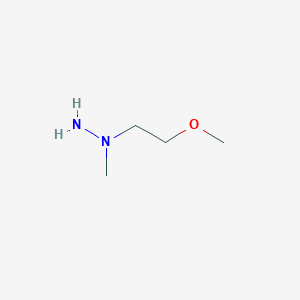
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1432484.png)
